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Compound of Interest

Compound Name: 3-(1-Hydroxyethyl)pyridine

Cat. No.: B7765986 Get Quote

In the landscape of pharmaceutical synthesis and drug development, the precise

characterization of chemical intermediates is not merely a procedural formality; it is the bedrock

of reproducible research and the assurance of final product quality and safety. 3-(1-
Hydroxyethyl)pyridine, a versatile heterocyclic alcohol, serves as a critical building block in

the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure,

featuring a pyridine ring, a chiral center, and a hydroxyl group, offers multiple avenues for

chemical modification, yet also presents unique analytical challenges.

This guide provides a comprehensive, in-depth framework for the thorough characterization of

3-(1-Hydroxyethyl)pyridine (CAS: 4754-27-2). Moving beyond a simple recitation of data, we

delve into the causality behind analytical choices, offering field-proven insights into

spectroscopic and chromatographic methodologies. The protocols described herein are

designed to be self-validating, ensuring that researchers, scientists, and drug development

professionals can confidently ascertain the identity, purity, and structural integrity of this vital

compound.

Molecular Identity and Physicochemical Profile
The foundational step in characterizing any chemical entity is to establish its fundamental

molecular and physical properties. 3-(1-Hydroxyethyl)pyridine is a pyridine derivative with a

hydroxyethyl substituent at the 3-position.

Caption: Molecular Structure of 3-(1-Hydroxyethyl)pyridine.
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A summary of its core physicochemical properties provides the initial dataset for identification

and handling.

Property Value Reference

CAS Number 4754-27-2 [1][2]

Molecular Formula C₇H₉NO [2][3]

Molecular Weight 123.15 g/mol [2][3]

Appearance Liquid [4]

Density 1.082 g/cm³ [1]

Boiling Point 239.6 °C at 760 mmHg [1]

Flash Point 98.7 °C [1]

IUPAC Name 1-(pyridin-3-yl)ethanol [2]

The Analytical Workflow: A Multi-Technique
Approach
A single analytical technique is insufficient to fully characterize a molecule, especially one

intended for high-purity applications. A robust characterization relies on the orthogonal

application of spectroscopic and chromatographic methods to build a comprehensive and

undeniable profile of the compound.
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Caption: Comprehensive Analytical Workflow for Characterization.

Spectroscopic Characterization: Unveiling the
Molecular Architecture
Spectroscopy provides the most powerful tools for non-destructive structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for determining the carbon-hydrogen framework of an organic

molecule. For 3-(1-Hydroxyethyl)pyridine, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The choice of solvent is critical. While CDCl₃ is common, residual

water can obscure the hydroxyl proton signal. DMSO-d₆ can be a better choice as the hydroxyl

proton often appears as a distinct, exchangeable doublet or triplet. However, based on

available data, CDCl₃ provides a clear spectrum.[3] The broad singlet observed for the -OH

proton at ~2.62 ppm is characteristic of a moderately exchanging proton in this solvent.[3]

¹H NMR Data (300 MHz, CDCl₃)
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Chemical
Shift (δ)
ppm

Multiplicity Integration
Coupling
Constant
(J) Hz

Assignment Rationale

8.57 d 1H 1.8 H-2 (Pyridine)

Doublet due

to coupling

with H-6 (⁴J).

Most

deshielded

proton due to

proximity to

nitrogen.

8.49 dd 1H 1.5, 4.8 H-6 (Pyridine)

Doublet of

doublets from

coupling to H-

5 (³J) and H-2

(⁴J).

Deshielded

by nitrogen.

7.74 ddd 1H 1.8, 2.1, 7.7 H-4 (Pyridine)

Complex

multiplet due

to coupling

with H-5, H-2,

and H-6.

7.28 m 1H - H-5 (Pyridine)

Most upfield

pyridine

proton,

coupled to H-

4 and H-6.

4.96 q 1H 6.2 H-α (CH-OH)

Quartet due

to coupling

with the three

methyl

protons (H-β).
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2.62 br s 1H - OH

Broad singlet,

indicating

moderate

chemical

exchange.

Position is

concentration

-dependent.

1.53 d 3H 6.2 H-β (CH₃)

Doublet due

to coupling

with the

single

methine

proton (H-α).

Data sourced from ChemicalBook.[3]

Predicted ¹³C NMR Spectrum: While specific experimental data is not readily available in the

provided search results, the chemical shifts can be reliably predicted based on the structure

and known values for pyridine derivatives.

Pyridine Ring Carbons: Expect signals in the aromatic region (~120-150 ppm). The carbons

closest to the nitrogen (C-2, C-6) will be the most deshielded.

Methine Carbon (C-α): The carbon bearing the hydroxyl group is expected around 65-70

ppm.

Methyl Carbon (C-β): The terminal methyl group will be the most upfield signal, expected

around 20-25 ppm.

Experimental Protocol: NMR Sample Preparation

Sample Weighing: Accurately weigh 10-20 mg of 3-(1-Hydroxyethyl)pyridine directly into a

clean, dry NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.chemicalbook.com/synthesis/1-pyridin-3-yl-ethanol.htm
https://www.benchchem.com/product/b7765986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7765986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Homogenization: Cap the NMR tube and gently invert it several times until the sample is fully

dissolved. A brief vortex can be used if necessary.

Analysis: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum, followed by

the ¹³C spectrum. The causality for using TMS is to provide a zero reference point for the

chemical shift scale, ensuring data comparability across different instruments and

experiments.

Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through

analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft technique ideal for

confirming the molecular ion, while Electron Ionization (EI) provides more extensive

fragmentation.

Trustworthiness: The observation of a protonated molecular ion [M+H]⁺ at m/z 124 in ESI-MS is

a self-validating piece of data.[3] It directly corresponds to the expected molecular weight of

123.15 plus the mass of a proton, confirming the elemental composition.

Predicted Fragmentation Pattern (EI): Under higher energy EI conditions, the molecule is

expected to fragment in a predictable manner. The most likely fragmentation pathways include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for ethyl-substituted

aromatics, leading to a stable ion at m/z 108.

Loss of water (H₂O): Elimination of water from the alcohol would yield an ion at m/z 105.

Alpha-cleavage: Cleavage of the C-C bond between the ring and the side chain can result in

a pyridinium ion.
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Caption: Predicted Mass Spectrometry Fragmentation Pathways.

Experimental Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile

solvent like ethyl acetate or methanol.

Injection: Inject 1 µL of the solution into the GC-MS system equipped with a standard non-

polar column (e.g., DB-5ms).

GC Method: Use a temperature program starting at 70 °C, holding for 1 minute, then

ramping at 10 °C/min to 250 °C. This ensures separation from any potential volatile

impurities.

MS Acquisition: Set the mass spectrometer to scan a range of m/z 40-200 in EI mode.

Data Analysis: Identify the peak corresponding to 3-(1-Hydroxyethyl)pyridine and analyze

its mass spectrum, confirming the molecular ion and evaluating the fragmentation pattern

against predictions.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups.

Authoritative Grounding: The interpretation of an IR spectrum is grounded in the well-

established principle that molecular bonds vibrate at specific, quantifiable frequencies. For 3-
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(1-Hydroxyethyl)pyridine, the spectrum is a composite of vibrations from the alcohol and the

pyridine ring.

Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

~3300-3500 (broad) O-H stretch Alcohol (-OH)

The broadness of this

peak is a hallmark of

hydrogen bonding, a

key feature of

alcohols.

~3000-3100 C-H stretch Aromatic (Pyridine)

Aromatic C-H

stretches typically

appear at frequencies

just above 3000 cm⁻¹.

[5]

~2850-2980 C-H stretch Aliphatic (CH, CH₃)

These correspond to

the stretching

vibrations of the ethyl

side chain.

~1400-1600 C=C, C=N stretch Pyridine Ring

The pyridine ring has

several characteristic

stretching bands in

this region, confirming

the presence of the

heterocycle.[5][6]

~1050-1150 C-O stretch Secondary Alcohol

A strong band in this

region is indicative of

the C-O bond of the

secondary alcohol.

Experimental Protocol: Thin Film IR
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Sample Application: Place one drop of neat 3-(1-Hydroxyethyl)pyridine liquid onto the

surface of a salt plate (e.g., NaCl or KBr).

Film Formation: Place a second salt plate on top and gently press to create a thin, uniform

liquid film between the plates.

Analysis: Place the salt plate assembly in the spectrometer's sample holder and acquire the

spectrum.

Cleaning: After analysis, immediately disassemble the plates and clean them thoroughly with

a dry, volatile solvent like dichloromethane or acetone, followed by careful drying. This

prevents damage to the hygroscopic salt plates.

Chromatographic Purity Assessment
For drug development professionals, purity is paramount. Chromatographic techniques are

essential for quantifying the compound and identifying any potential impurities.

Expertise & Experience: Gas chromatography with a Flame Ionization Detector (GC-FID) is the

method of choice for determining the purity of volatile, thermally stable compounds like this

one.[7] The FID response is directly proportional to the mass of carbon, allowing for accurate

area-percent purity calculations without the need for individual impurity standards, a significant

advantage in early-stage development. Coupling GC with a mass spectrometer (GC-MS)

allows for the tentative identification of any separated impurities.[8]

Common Synthesis-Related Impurities: The most common synthesis involves the Grignard

reaction between 3-pyridinecarboxaldehyde and a methylmagnesium halide.[3] Potential

impurities to monitor for include:

3-Pyridinecarboxaldehyde: Unreacted starting material.

3-Ethylpyridine: Over-reduction or a side reaction product.

Bipyridyl species: Formed from coupling side reactions.

A well-developed GC method should demonstrate baseline separation between the main peak

of 3-(1-Hydroxyethyl)pyridine and these potential impurities.
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Safety, Handling, and Storage
Ensuring the stability of the material and the safety of the researcher is a critical component of

any technical guide.

Safety Hazards: 3-(1-Hydroxyethyl)pyridine is classified as harmful if swallowed, inhaled,

or in contact with skin.[2] It is also known to cause serious skin and eye irritation.[2][9]

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

[10][11]

Storage: The compound is stable under recommended storage conditions.[12] It should be

stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at

room temperature to prevent oxidation and moisture absorption.[4] It is incompatible with

strong oxidizing agents.[12]

Conclusion
The characterization of 3-(1-Hydroxyethyl)pyridine, CAS 4754-27-2, is a multi-faceted

process that relies on the synergistic application of NMR, MS, and IR spectroscopy for

structural elucidation, and chromatography for purity assessment. By following the detailed

workflows and protocols outlined in this guide, researchers and developers can confidently

verify the identity, structure, and purity of this important chemical intermediate, ensuring the

integrity and reproducibility of their scientific endeavors. This rigorous analytical approach

forms the foundation of quality control in the journey from chemical synthesis to pharmaceutical

innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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